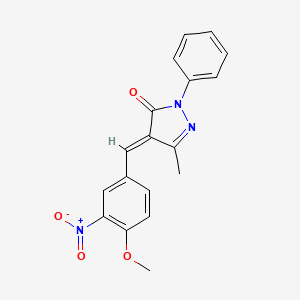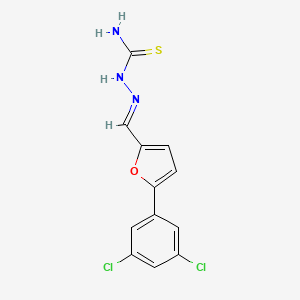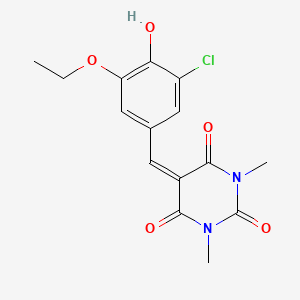
4-(4-methoxy-3-nitrobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
説明
4-(4-methoxy-3-nitrobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, commonly known as MNBDP, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. MNBDP belongs to the class of pyrazolone derivatives, which are known to exhibit anti-inflammatory, analgesic, and antipyretic properties. In
作用機序
The mechanism of action of MNBDP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MNBDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of pro-inflammatory genes. Additionally, MNBDP has been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
MNBDP has been found to exhibit various biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokine production: MNBDP has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
2. Reduction of pain sensitivity: MNBDP has been shown to reduce pain sensitivity in animal models.
3. Inhibition of cancer cell proliferation and migration: MNBDP has been shown to inhibit cancer cell proliferation and migration by inducing apoptosis and inhibiting cell cycle progression.
実験室実験の利点と制限
MNBDP has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent therapeutic properties: MNBDP has been found to exhibit potent anti-inflammatory, analgesic, and anticancer properties.
2. Wide range of applications: MNBDP has potential applications in various research areas, such as cancer research and inflammation research.
3. Relatively easy synthesis: MNBDP can be synthesized using a relatively simple and cost-effective method.
Some of the limitations of MNBDP for lab experiments include:
1. Limited information on toxicity: There is limited information available on the toxicity of MNBDP, which may limit its use in certain experiments.
2. Limited information on pharmacokinetics: There is limited information available on the pharmacokinetics of MNBDP, which may limit its use in certain experiments.
3. Limited availability: MNBDP is not widely available, which may limit its use in certain experiments.
将来の方向性
There are several future directions for further research on MNBDP. Some of these directions include:
1. Investigation of toxicity: Further research is needed to investigate the toxicity of MNBDP, including its potential side effects and long-term effects.
2. Pharmacokinetic studies: Further research is needed to investigate the pharmacokinetics of MNBDP, including its absorption, distribution, metabolism, and excretion.
3. Clinical trials: Further research is needed to investigate the potential therapeutic applications of MNBDP in humans, through clinical trials.
4. Structural modifications: Further research is needed to investigate the effects of structural modifications on the therapeutic properties of MNBDP.
Conclusion:
In conclusion, MNBDP is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. MNBDP exhibits anti-inflammatory, analgesic, and anticancer properties, and has potential applications in various research areas. Further research is needed to investigate the toxicity, pharmacokinetics, and clinical applications of MNBDP, as well as the effects of structural modifications.
科学的研究の応用
MNBDP has been found to exhibit a wide range of therapeutic properties, making it a promising candidate for various scientific research applications. Some of the research areas where MNBDP has shown potential include:
1. Anti-inflammatory and analgesic activity: MNBDP has been found to exhibit significant anti-inflammatory and analgesic activity in animal models. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain sensitivity.
2. Anticancer activity: MNBDP has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has been shown to induce apoptosis and inhibit cell proliferation and migration.
3. Antioxidant activity: MNBDP has been found to exhibit potent antioxidant activity, which can help protect against oxidative stress-induced damage.
特性
IUPAC Name |
(4E)-4-[(4-methoxy-3-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-12-15(18(22)20(19-12)14-6-4-3-5-7-14)10-13-8-9-17(25-2)16(11-13)21(23)24/h3-11H,1-2H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZATGHGFCWJRP-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OC)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-amino-3-[1-cyano-2-(2,4,5-trimethylphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3888846.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B3888858.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B3888865.png)
![6-[2-(3-methoxy-4-propoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3888870.png)
![N'-[(2-chlorobenzoyl)oxy]-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B3888876.png)
![N'-[3-(benzyloxy)benzylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B3888881.png)

![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide](/img/structure/B3888896.png)
![N'-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}nicotinohydrazide](/img/structure/B3888899.png)
![6-[2-(4-methylphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3888910.png)
![5-chloro-2-methoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3888913.png)

